REACTION_SMILES
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[N:14](=[O:15])[O-:16].[NH2:1][c:2]1[c:3]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[n:4][cH:5][c:6]([CH3:8])[cH:7]1.[Na+:17].[Na+:19].[OH-:18].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[c:2]1([OH:15])[c:3]([CH2:9][CH2:10][CH2:11][C:12]#[N:13])[n:4][cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(CCCC#N)c(N)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cnc(CCCC#N)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |